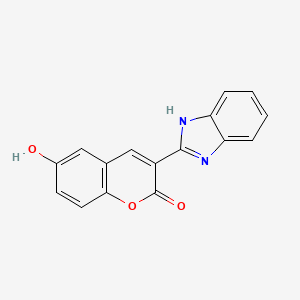
3-Bromo-2-(hexadecanoyloxy)propyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(hexadecanoyloxy)propyl octadecanoate typically involves the esterification of 3-bromo-2-hydroxypropyl octadecanoate with hexadecanoic acid. The reaction is carried out under mild conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(hexadecanoyloxy)propyl octadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-hydroxy-2-(hexadecanoyloxy)propyl octadecanoate or 3-amino-2-(hexadecanoyloxy)propyl octadecanoate can be formed.
Hydrolysis Products: Hexadecanoic acid, octadecanoic acid, and 3-bromo-2-hydroxypropyl alcohol.
Applications De Recherche Scientifique
3-Bromo-2-(hexadecanoyloxy)propyl octadecanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(hexadecanoyloxy)propyl octadecanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Stearoyloxy-2-palmitoyloxy-3-bromopropane
- Octadecanoic acid, 3-bromo-2-[(1-oxohexadecyl)oxy]propyl ester
Uniqueness
3-Bromo-2-(hexadecanoyloxy)propyl octadecanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
88879-62-3 |
|---|---|
Formule moléculaire |
C37H71BrO4 |
Poids moléculaire |
659.9 g/mol |
Nom IUPAC |
(3-bromo-2-hexadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C37H71BrO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3 |
Clé InChI |
BTFBGVLSOZHVJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(CBr)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)









![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)
